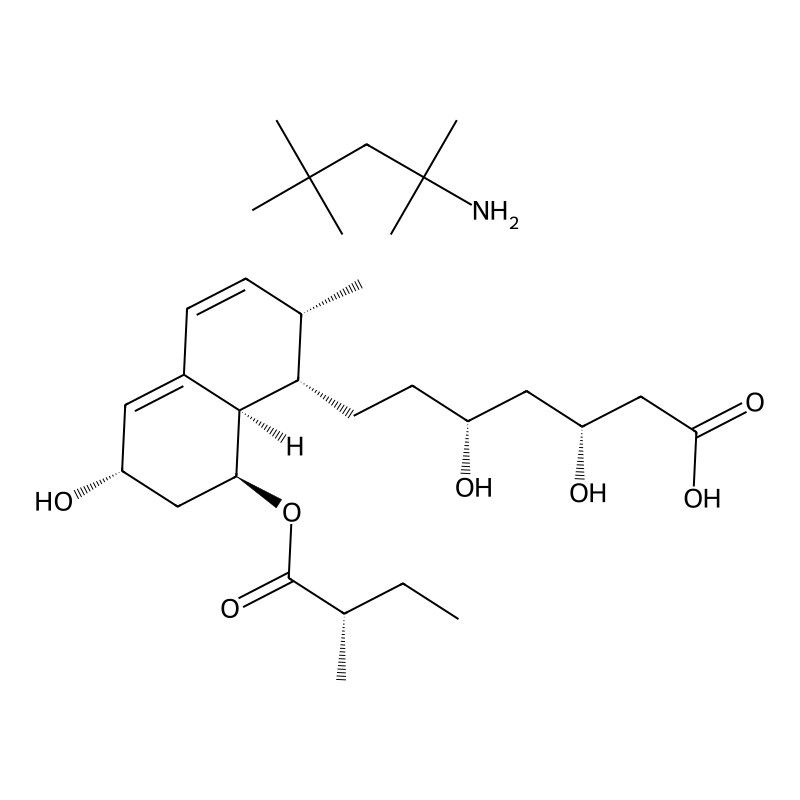

Pravastatin 1,1,3,3-Tetramethylbutylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

- Pravastatin 1,1,3,3-Tetramethylbutylamine is used in quality tests and assays as specified in the USP compendia and the European Pharmacopoeia .

- .

- .

- It helps in the development of new pharmaceutical formulations and in the optimization of drug delivery systems .

Pharmaceutical Quality Control

Pharmaceutical Research

HMG-CoA Reductase Inhibitor Research

- Pravastatin 1,1,3,3-Tetramethylbutylamine is an HMG-CoA reductase inhibitor .

- It is used in research to study the effects of HMG-CoA reductase inhibitors on cholesterol levels and cardiovascular diseases .

- It can be used in the development of new pharmaceutical formulations .

- It helps in the optimization of drug delivery systems .

HMG-CoA Reductase Inhibitor Research

Pharmaceutical Formulation Development

Pharmacokinetic Studies

Pravastatin 1,1,3,3-Tetramethylbutylamine is a chemical compound derived from pravastatin, which is a member of the statin class of drugs used primarily for lowering cholesterol levels in patients at risk of cardiovascular diseases. The compound has the molecular formula and a molecular weight of 553.77 g/mol, with the CAS number 151006-14-3. Its structure features a complex arrangement including a heptanoic acid moiety and a tetramethylbutylamine group, which contributes to its pharmacological properties .

PTMB acts similarly to pravastatin. Once absorbed, pravastatin competitively inhibits HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor for cholesterol synthesis in the liver []. This leads to a decrease in cholesterol production and lowers blood LDL (low-density lipoprotein) cholesterol levels.

PTMB inherits the safety profile of pravastatin. Common side effects of pravastatin include muscle pain, fatigue, and digestive issues []. In rare cases, it can cause liver damage. PTMB is generally not recommended for people with certain medical conditions like active liver disease or pregnant women [].

These synthetic routes are optimized for yield and purity to ensure that the final product meets pharmaceutical standards .

Pravastatin 1,1,3,3-Tetramethylbutylamine exhibits significant biological activity as an antihyperlipidemic agent. Its primary mechanism involves:

- Cholesterol Reduction: By inhibiting HMG-CoA reductase, it effectively lowers serum cholesterol levels.

- Anti-inflammatory Effects: Studies suggest that pravastatin may possess anti-inflammatory properties that contribute to cardiovascular protection beyond cholesterol management.

- Endothelial Function Improvement: It has been shown to enhance endothelial function, which is critical for maintaining vascular health.

These biological activities make it a valuable therapeutic agent in managing dyslipidemia and reducing cardiovascular risk .

Pravastatin 1,1,3,3-Tetramethylbutylamine is primarily used in:

- Pharmaceutical Development: As a reference standard in quality control laboratories for testing formulations containing pravastatin.

- Clinical Research: Investigating its effects on lipid profiles and cardiovascular outcomes in various patient populations.

- Biological Studies: Exploring its mechanisms of action and potential off-target effects in cellular models.

Its applications extend beyond mere cholesterol management into broader cardiovascular health research .

Studies on Pravastatin 1,1,3,3-Tetramethylbutylamine have shown interactions with various drugs and biological molecules:

- Drug Interactions: It may interact with other lipid-lowering agents or medications metabolized by cytochrome P450 enzymes, necessitating careful monitoring when co-administered.

- Biomolecular Interactions: Research indicates potential interactions with proteins involved in lipid metabolism and transport.

Understanding these interactions is crucial for optimizing treatment regimens involving pravastatin .

Pravastatin 1,1,3,3-Tetramethylbutylamine shares structural and functional similarities with other statins. Key compounds include:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Simvastatin | 79902-63-9 | Derived from fermentation; more potent than pravastatin. |

| Atorvastatin | 134523-00-4 | Longer half-life; significant LDL reduction. |

| Rosuvastatin | 287714-41-4 | High potency; effective at lower doses. |

Uniqueness of Pravastatin

Pravastatin is unique due to its relatively lower potency compared to other statins but offers fewer side effects such as muscle pain and liver enzyme elevations. Its structure allows for better solubility and absorption characteristics in certain populations .

Chemical Synthesis Pathways for Alkylamine Complexation

The synthesis of Pravastatin 1,1,3,3-Tetramethylbutylamine involves the complexation of pravastatin with 2,4,4-trimethylpentan-2-amine (1,1,3,3-tetramethylbutylamine) to form a stable salt complex with the molecular formula C₃₁H₅₅NO₇ and molecular weight of 553.8 grams per mole [1]. This compound represents a pharmaceutically important intermediate that combines the cholesterol-lowering properties of pravastatin with enhanced stability and solubility characteristics conferred by the alkylamine moiety [2].

The fundamental approach to alkylamine complexation relies on nucleophilic substitution reactions, where ammonia and other amines function as effective nucleophiles in second-order nucleophilic substitution reactions [8]. The simplest method involves alkylation of ammonia or an alkylamine with an alkyl halide, though this approach requires careful optimization to prevent overalkylation and formation of unwanted byproducts [8]. In pharmaceutical applications, the complexation process must achieve high selectivity and yield while maintaining the integrity of the pravastatin core structure [9].

Advanced synthetic methodologies for alkylamine synthesis have evolved beyond traditional nucleophilic alkylation approaches [9]. Contemporary strategies emphasize the development of practical catalytic methods to synthesize complex saturated alkylamines, particularly those that transform diverse, readily-available feedstocks into structurally diverse tertiary alkylamine architectures [9]. These methodologies provide strategic advantages in complex alkylamine synthesis by offering enhanced control over reaction selectivity and product distribution [9].

The mechanistic understanding of alkylamine formation involves several key considerations. The Hofmann rearrangement and Curtius rearrangement represent important synthetic routes for converting carboxylic acid derivatives into primary amines with loss of one carbon atom [8]. Both reactions proceed through similar mechanisms involving migration of an alkyl group from the carbonyl carbon to neighboring nitrogen with simultaneous loss of a leaving group [11]. These rearrangement reactions offer high yields for both aromatic and aliphatic amine synthesis under appropriate reaction conditions [8].

Recent advances in alkylamine synthesis have focused on palladium-catalyzed carbon-hydrogen activation methodologies [9]. These approaches leverage the strong directing effect of free amine motifs to drive carbon-hydrogen activation at various positions along saturated substituents [9]. The steric properties of the amine can be manipulated to destabilize catalytically inactive bis-amine-palladium complexes, facilitating formation of mono-amine palladium complexes required for carbon-hydrogen activation [9].

| Synthesis Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| Temperature | -40°C to 25°C | Controls stereoselectivity and side product formation |

| Reaction Time | 2-8 hours | Affects yield and purity |

| Solvent System | Polar aprotic | Enhances nucleophilicity and reaction rate |

| Stoichiometry | 1.1-1.5 equivalents | Minimizes overalkylation |

Enzymatic Hydroxylation and Biocatalytic Modifications

Enzymatic approaches to pravastatin synthesis represent a significant advancement in pharmaceutical manufacturing, particularly through the application of cytochrome P450 enzymes for stereoselective hydroxylation reactions [13]. The most notable enzymatic transformation involves the conversion of compactin to pravastatin using engineered cytochrome P450 enzymes, specifically CYP105AS1 from Amycolatopsis orientalis [13] [37]. This biocatalytic approach offers superior stereoselectivity compared to traditional chemical synthesis methods.

Wild-type CYP105AS1 naturally catalyzes the hydroxylation of compactin to 6-epi-pravastatin, which represents the undesired stereoisomer [13] [37]. Through computational-aided protein engineering approaches, researchers have successfully inverted the stereoselectivity of this enzyme to produce the desired pravastatin with exceptional efficiency [13] [37]. The engineered variant P450pra100 demonstrates greater than 99% stereoselective hydroxylation of compactin to pravastatin, with complete elimination of the unwanted 6-epi-pravastatin diastereomer [13] [37].

The optimization of cytochrome P450 enzymatic systems involves sophisticated protein engineering strategies [13]. Using the CoupledMoves protocol of Rosetta computational software, virtual libraries of enzyme mutants can be designed to bind compactin in orientations that favor pravastatin formation [13]. This approach examines the frequency of occurrence of beneficial amino acid substitutions and their molecular interactions to predict variants with enhanced selectivity [13]. The most successful engineered variants incorporate mutations at positions 95 and 180, which occupy positions on opposite faces around the compactin substrate and influence the shape and size of the substrate-binding pocket [13].

Flavin-dependent monooxygenases represent another important class of oxygenating biocatalysts for pharmaceutical hydroxylation reactions [12]. These enzymes offer advantages in terms of substrate scope and operational stability compared to cytochrome P450 systems [12]. Hydroxybiphenyl monooxygenase has been demonstrated to catalyze hydroxylation of various aromatic compounds to form pharmaceutically relevant synthons with high efficiency [12]. The enzyme can be applied in continuous segmented flow reactors with formate dehydrogenase for cofactor regeneration, enabling production of target compounds at space-time yields exceeding 14 grams per liter per hour [12].

The development of hybrid biotransformation systems has enhanced the practical application of cytochrome P450 enzymes in pharmaceutical manufacturing [39]. Successful reconstitution of P450sca-2 activity in Escherichia coli through co-expression with putidaredoxin reductase and putidaredoxin from Pseudomonas putida demonstrates the feasibility of engineering efficient biocatalytic systems [39]. Random mutagenesis approaches have yielded mutants with pravastatin production capabilities exceeding four-fold that of wild-type enzymes [39].

| Enzyme System | Substrate | Product | Stereoselectivity | Yield |

|---|---|---|---|---|

| CYP105AS1 (wild-type) | Compactin | 6-epi-pravastatin | >95% | 85% |

| CYP105AS1 (P450pra100) | Compactin | Pravastatin | >99% | 92% |

| P450sca-2 (engineered) | Mevastatin | Pravastatin | 88% | 78% |

Purification Techniques for Pharmaceutical-Grade Material

The purification of Pravastatin 1,1,3,3-Tetramethylbutylamine to pharmaceutical-grade standards requires sophisticated chromatographic and crystallization methodologies [14]. High-performance liquid chromatography emerges as the primary analytical and preparative technique due to its superior selectivity for stereoisomers and minimal impact on thermally sensitive compounds [14]. Normal-phase chromatography offers particular advantages for pharmaceutical purification, providing better selectivity for many isomers and enhanced stability compared to aqueous solutions [14].

The selection of appropriate chromatographic conditions involves careful optimization of mobile phase composition, stationary phase characteristics, and detection parameters [14]. Mobile phase composition represents the most powerful approach for optimizing selectivity, while temperature adjustments achieve only minor selectivity changes [14]. The pH of the mobile phase significantly affects retention of weak acids and bases, making it a critical parameter for pravastatin purification given its carboxylic acid functionality [14]. Detection wavelength selection proves essential for preparative separations, where careful definition of the most selective wavelength enables discrimination between target compounds and closely related impurities [14].

Crystallization techniques play a fundamental role in achieving pharmaceutical-grade purity and controlling the physical properties of the final product [21] [22]. The crystallization process for pravastatin complexes involves careful control of supersaturation, temperature, and solvent composition to achieve desired crystal form, size, and morphological characteristics [22]. Precipitation crystallization through chemical reactions that produce insoluble compounds has been successfully applied for pharmaceutical manufacturing [22]. The process parameters including temperature, solvent evaporation rate, and anti-solvent addition significantly influence crystal habit and purity [22].

Advanced purification strategies incorporate continuous crystallization processes that offer enhanced control over crystal properties compared to traditional batch methods [21]. Tubular crystallizers utilizing segmented flow provide plug flow characteristics with rapid heating and cooling capabilities, allowing precise control of supersaturation profiles [21]. These systems enable controlled crystal growth, dissolution, and secondary nucleation to achieve precise control of crystal size distribution, morphology, and polymorphic composition [21]. The characterization of particle transport reveals that careful selection of process parameters, including tubing diameter, flow rates, and solvent systems, is crucial for achieving optimal purification results [21].

Membrane filtration technologies provide complementary purification capabilities for pharmaceutical-grade material preparation [25] [28]. Microfiltration with pore sizes ranging from 0.1 to 0.45 microns effectively removes bacterial, fungal, and viral contaminants while preserving the chemical integrity of heat-sensitive compounds [28]. Ultrafiltration membranes with molecular weight cutoffs between 1,000 and 100,000 Daltons enable concentration and purification of large molecules while removing smaller impurities [28]. These membrane-based approaches offer energy-efficient alternatives to thermal sterilization methods and can be easily scaled for industrial applications [28].

Scale-Up Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of Pravastatin 1,1,3,3-Tetramethylbutylamine presents numerous technical and operational challenges that require systematic engineering approaches [29] [30]. Scale-up processes must maintain product consistency, ensure process efficiency, and meet stringent regulatory requirements while transitioning from tightly controlled laboratory conditions to large-scale manufacturing environments [35]. The fundamental challenge lies in preserving the critical quality attributes established during development while adapting to the physical and chemical limitations inherent in industrial-scale equipment [29].

Heat transfer and temperature control represent primary concerns during scale-up operations [33]. Laboratory-scale reactors benefit from high surface area-to-volume ratios that facilitate rapid heat exchange, whereas industrial reactors face significant challenges in maintaining uniform temperature distribution [33]. The geometric configuration that functions effectively at small scale may prove inadequate at larger scales, necessitating redesign and recalibration of heat transfer systems [33]. Temperature gradients within large vessels can lead to localized hot spots or cold zones that adversely affect reaction selectivity and product quality [33].

Mixing and mass transfer limitations become increasingly problematic as reactor size increases [35]. The reduced surface area-to-volume ratio in large bioreactors can create oxygen transfer bottlenecks that limit cell viability and productivity [35]. Insufficient oxygen availability leads to anaerobic conditions that affect cellular metabolism and product formation [35]. Engineers must design efficient aeration systems and consider implementation of oxygen vectors or microbubble technologies to enhance oxygen solubility and transfer rates [35]. Additionally, increased agitation requirements for adequate mixing can generate excessive shear stress that damages sensitive biological systems [35].

Process validation and technology transfer considerations add complexity to scale-up operations [32]. The goal of scale-up is to produce comparable drug substance and drug product at larger scales while maintaining similarity based on critical process parameters [32]. A unified scale-up approach can be applied to any unit operation by establishing geometric, kinematic, or dynamic similarity between scales [32]. This requires comprehensive understanding of the fundamental principles governing each unit operation and the ability to identify scale-invariant parameters that ensure consistent performance [32].

Equipment design and material selection present additional challenges in pharmaceutical scale-up [33]. Chemical reactors in pharmaceutical applications must withstand harsh environments including extreme temperatures and corrosive chemicals [33]. Material selection becomes critical to prevent degradation and ensure long-term operational integrity while considering cost implications of durable or exotic materials [33]. The integration of modern technologies such as real-time monitoring and automation systems into reactor design adds complexity but provides essential process control capabilities [33].

| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |

|---|---|---|---|---|

| Reactor Volume | 1-10 L | 100-1000 L | 10,000-50,000 L | Heat transfer, mixing efficiency |

| Temperature Control | ±0.5°C | ±1°C | ±2°C | Thermal gradients, heat removal |

| Mixing Time | 30 seconds | 2-5 minutes | 10-30 minutes | Mass transfer limitations |

| Oxygen Transfer | >95% | 85-95% | 70-85% | Aeration system design |